molecular formula C10H15NO5 B14137822 3,3'-(5-Oxopyrrolidine-2,2-diyl)dipropanoic acid CAS No. 89317-33-9

3,3'-(5-Oxopyrrolidine-2,2-diyl)dipropanoic acid

Cat. No.: B14137822
CAS No.: 89317-33-9
M. Wt: 229.23 g/mol
InChI Key: DZNFNGREPWGQOL-UHFFFAOYSA-N
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Description

3,3’-(5-Oxopyrrolidine-2,2-diyl)dipropanoic acid is an organic compound characterized by the presence of a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(5-Oxopyrrolidine-2,2-diyl)dipropanoic acid typically involves the cyclization of 2-methylenesuccinic acid with various amines. The reaction conditions often include heating without a solvent or refluxing in ethanol or isopropanol with a catalytic amount of glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through crystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,3’-(5-Oxopyrrolidine-2,2-diyl)dipropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3’-(5-Oxopyrrolidine-2,2-diyl)dipropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-(5-Oxopyrrolidine-2,2-diyl)dipropanoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with GABA receptors and other neurotransmitter systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(5-Oxopyrrolidine-2,2-diyl)dipropanoic acid is unique due to its specific structure, which allows for diverse chemical reactions and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and drug discovery.

Properties

IUPAC Name

3-[2-(2-carboxyethyl)-5-oxopyrrolidin-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c12-7-1-4-10(11-7,5-2-8(13)14)6-3-9(15)16/h1-6H2,(H,11,12)(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNFNGREPWGQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1=O)(CCC(=O)O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80536034
Record name 3,3'-(5-Oxopyrrolidine-2,2-diyl)dipropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89317-33-9
Record name 3,3'-(5-Oxopyrrolidine-2,2-diyl)dipropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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